![molecular formula C7H8N2O B1316797 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 20348-23-6](/img/structure/B1316797.png)
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Overview
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPoly (ADP-ribose) polymerase 7 (PARP7) , a protein involved in nucleic acid sensing and immune regulation .
Mode of Action
A related compound was found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave parp-1 . It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may be involved in pathways related to apoptosis, specifically those involving caspases and parp .
Result of Action
A related compound was found to cause a loss in the mitochondrial membrane potential, indicating that it may induce apoptosis .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a Bronsted base, capable of accepting a proton from donor molecules . This property allows it to participate in enzyme-catalyzed reactions where proton transfer is essential. Additionally, this compound can form hydrogen bonds with biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Moreover, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of inactive or toxic byproducts. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells . The interaction of this compound with cofactors such as NADH and FADH2 is also noteworthy, as it can affect redox reactions and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins in the cytoplasm and nucleus can sequester this compound, affecting its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria, where it may influence mitochondrial function and energy production . Post-translational modifications, such as phosphorylation or acetylation, can also direct this compound to particular organelles, enhancing its specificity and efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization. One common method involves the use of 2-acetylamino-3-hydroxypyridine, which undergoes condensation with 2-chloropropionitrile or 2,3-dibromopropionic acid ester to form the desired oxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Comparison with Similar Compounds
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Comparison: Compared to similar compounds, this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen heteroatoms. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-3H,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVXDMFULJVZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526437 | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-23-6 | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-2H-PYRIDO[3,2-B][1,4]OXAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route for 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives?
A1: A common synthetic route involves reacting aminohydroxypyridine (I) with various carboxylic acid esters (II) to produce pyrido-oxazinones (III). These intermediates are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives (IV). []
Q2: Have any studies explored the structure-activity relationships of 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives?
A2: Yes, multiple studies have investigated how structural modifications to the 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine scaffold influence pharmacological activity. Researchers have synthesized and evaluated derivatives with varying substituents at the 4-position, including acyl groups [, , ], phenylalkyl groups [, ], and 2-dialkylamino-1-phenylethyl groups [, ]. These studies aimed to identify structural features that enhance desired activities while minimizing potential side effects.
Q3: What are the potential pharmacological applications of 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives?
A3: While specific pharmacological targets and mechanisms of action remain under investigation, research suggests that 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives hold promise for various applications. One study explored their potential as modulators of chemokine receptors, highlighting their possible use in inflammatory diseases and immune system disorders. [] Further research is needed to elucidate their precise therapeutic potential.
Q4: What is the significance of exploring various substituents on the 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine core?
A4: Introducing different substituents at specific positions on the 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine core allows researchers to fine-tune the molecule's physicochemical properties and potentially enhance its pharmacological profile. By systematically modifying the structure, scientists can investigate the impact on target binding, potency, selectivity, and pharmacokinetic properties. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

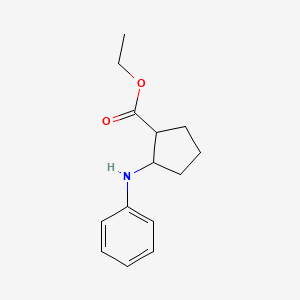
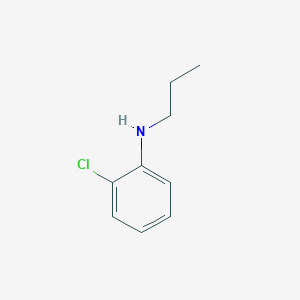
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

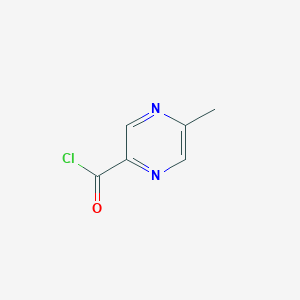


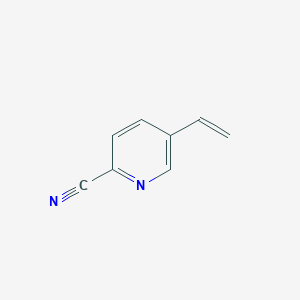

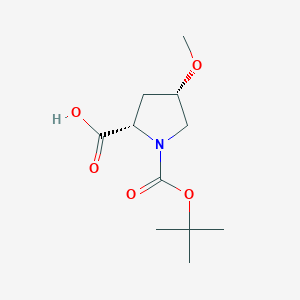


![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

